3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Overview
Description
It is a naphthalenecarboxamide derivative, specifically 3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Naphthol AS-OL, also known as 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, is an organic compound used as a coupling partner in the preparation of some azo dyes . The primary targets of this compound are the enzymes involved in the synthesis of these dyes.
Mode of Action
The compound interacts with its targets by coupling with diazonium salts to form azo dyes . This interaction results in a change in the chemical structure of the diazonium salts, leading to the formation of the dye.
Biochemical Pathways
The biochemical pathway affected by Naphthol AS-OL is the synthesis of azo dyes. The compound acts as a precursor in this pathway, coupling with diazonium salts to form the dye . The downstream effects of this pathway include the production of various azo dyes, which have applications in industries such as textiles and printing.
Action Environment
The action of Naphthol AS-OL is influenced by various environmental factors. For instance, the efficiency of the coupling reaction with diazonium salts can be affected by factors such as temperature, pH, and the presence of other chemicals . Stability of the compound can also be influenced by these factors.
Biochemical Analysis
Biochemical Properties
Naphthol AS-OL plays a crucial role in biochemical reactions, particularly in the determination of enzyme activities. It is commonly used as a substrate in histochemical assays to detect the activity of enzymes such as alkaline and acid phosphatases . The compound interacts with these enzymes, resulting in the release of naphthol, which then couples with diazonium salts to form colored azo-dyes. This reaction is used to visualize and quantify enzyme activities in various biological samples .
Cellular Effects
Naphthol AS-OL influences various cellular processes, including enzyme activity and cellular metabolism. In histochemical assays, the compound is used to detect enzyme activities within cells, providing insights into cellular function and metabolism . The interaction of Naphthol AS-OL with enzymes such as phosphatases can affect cell signaling pathways and gene expression, as these enzymes play critical roles in regulating these processes .
Molecular Mechanism
The molecular mechanism of Naphthol AS-OL involves its interaction with specific enzymes, leading to the release of naphthol. This naphthol then couples with diazonium salts to form colored azo-dyes, which can be detected and quantified . The binding of Naphthol AS-OL to enzymes such as alkaline and acid phosphatases is a key step in this process, as it allows for the visualization of enzyme activity in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol AS-OL can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that Naphthol AS-OL can maintain its activity over extended periods, making it a reliable reagent for biochemical assays .
Dosage Effects in Animal Models
The effects of Naphthol AS-OL in animal models can vary with different dosages. At lower doses, the compound is effective in detecting enzyme activities without causing significant toxicity . At higher doses, there may be threshold effects and potential toxicity, which can impact the overall health and function of the animal . It is important to optimize the dosage to achieve accurate results while minimizing adverse effects .
Metabolic Pathways
Naphthol AS-OL is involved in metabolic pathways related to enzyme activity and substrate conversion. The compound interacts with enzymes such as alkaline and acid phosphatases, which play critical roles in various metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within cells, providing valuable insights into cellular metabolism .
Transport and Distribution
Within cells and tissues, Naphthol AS-OL is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function in biochemical assays . Understanding the transport and distribution of Naphthol AS-OL is essential for optimizing its use in research applications .
Subcellular Localization
The subcellular localization of Naphthol AS-OL is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments . Studying the subcellular localization of Naphthol AS-OL provides insights into its role in cellular processes and enzyme activity .
Preparation Methods
The synthesis of NSC50680 involves several steps, starting with the preparation of the naphthalene ring system. The reaction typically involves the condensation of 2-naphthol with an appropriate amine, such as 2-methoxyaniline, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial production methods for NSC50680 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
NSC50680 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
NSC50680 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: NSC50680 is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
NSC50680 can be compared with other naphthalenecarboxamide derivatives and similar compounds:
NSC125973: Another naphthalenecarboxamide derivative with similar structural features but different biological activities.
The uniqueness of NSC50680 lies in its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells through p53-dependent pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYMRQUYPFCXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68556-01-4 (mono-hydrochloride salt) | |
Record name | C.I. 37530 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6038877 | |
Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135-62-6 | |
Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37530 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPTHOL ASOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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